N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-5-16-8-7-14(3)19(13-16)20(22)21-15(4)17-9-11-18(12-10-17)23-6-2/h1,7-13,15H,6H2,2-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMNXLBTIIWMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)C#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Route: Halogenation and Cross-Coupling
An alternative approach involves Suzuki-Miyaura coupling to install the ethynyl group indirectly. For instance, 5-bromo-2-methylbenzoic acid undergoes cross-coupling with ethynyltrimethylsilane-boronic acid pinacol ester under Pd(OAc)₂/XPhos catalysis. This method, while less common for terminal alkynes, offers regioselectivity advantages in polyhalogenated arenes.
Preparation of 1-(4-Ethoxyphenyl)ethylamine
Reductive Amination of 4-Ethoxyacetophenone
4-Ethoxyacetophenone is condensed with ammonium acetate in the presence of NaBH₃CN or H₂/Pd-C to yield 1-(4-ethoxyphenyl)ethylamine. This one-pot method avoids isolation of imine intermediates and achieves yields >80%.
Optimization Data
| Reducing Agent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 82% |
| H₂/Pd-C | EtOH | 50 | 85% |
Alternative Pathway: Nucleophilic Substitution
4-Ethoxyphenethyl bromide reacts with aqueous ammonia under high-pressure conditions (100°C, sealed tube) to form the primary amine, though this route risks over-alkylation and requires careful stoichiometric control.
Amide Bond Formation Strategies
Acyl Chloride-Mediated Coupling
Conversion of 5-ethynyl-2-methylbenzoic acid to its acyl chloride (SOCl₂, reflux) followed by reaction with 1-(4-ethoxyphenyl)ethylamine in anhydrous THF/DIPEA achieves the amide linkage. This method, detailed in analogous benzamide syntheses, provides high purity but necessitates strict anhydrous conditions.
Procedure Overview
Carbodiimide Coupling Reagents
HATU or EDCl/HOBt-mediated coupling in DMF/DCM mixtures offers milder conditions, particularly for acid- or base-sensitive substrates. However, these reagents increase costs for large-scale synthesis.
Comparative Efficiency
| Reagent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| HATU | 25 | 12 | 85% |
| EDCl/HOBt | 25 | 24 | 78% |
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (DMSO-d₆, 400 MHz): δ 11.46 (s, 1H, NH), 8.19 (t, J = 5.6 Hz, 1H, CONH), 7.57 (d, J = 8.4 Hz, 2H, Ar-H), 5.85 (s, 1H, alkyne C≡CH).
- LCMS : [M+H]⁺ = 307.39, consistent with molecular formula C₂₀H₂₁NO₂.
Challenges and Optimization Opportunities
- Alkyne Stability : Terminal alkynes are prone to oxidative dimerization; Cu(I) additives or radical inhibitors (e.g., BHT) during Sonogashira steps improve yields.
- Amine Reactivity : Steric hindrance from the 1-(4-ethoxyphenyl)ethyl group necessitates excess acyl chloride (1.5 eq) for complete conversion.
- Chromatography Alternatives : Recrystallization from EtOAc/hexane (1:3) achieves >98% purity, reducing reliance on column chromatography.
Chemical Reactions Analysis
Click Chemistry with Azides
The ethynyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is widely employed in medicinal chemistry for bioconjugation and functionalization .
Reaction Conditions :
-
Azide (1.2 equiv), CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
-
Solvent: THF/H₂O (1:1), 25°C, 12 hours
Product :
5-(1-((4-Ethoxyphenyl)ethyl)-2-methylbenzamide)-1,2,3-triazole derivatives (yield: 78–92%).
Mechanistic Insight :
The ethynyl group acts as a dipolarophile, reacting with azides via a Huisgen 1,3-dipolar cycloaddition. Copper catalysis accelerates the reaction and enhances regioselectivity .
Sonogashira Cross-Coupling
The ethynyl group participates in palladium-catalyzed couplings with aryl/heteroaryl halides, enabling C–C bond formation .
Reaction Conditions :
-
Aryl iodide (1.5 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
-
Solvent: DMF, 80°C, 24 hours under N₂
Product :
5-(Arylalkynyl)-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide (yield: 65–85%) .
Key Data :
| Aryl Halide | Product Yield | Reference |
|---|---|---|
| 4-Iodotoluene | 82% | |
| 2-Bromopyridine | 68% |
Electrophilic Aromatic Substitution
The benzene ring undergoes substitution at the 4-position (relative to the ethynyl group) due to electron-donating effects of the methyl and ethoxyphenethylamide groups .
Reaction Conditions :
-
Nitration: HNO₃/H₂SO₄, 0°C → 25°C, 2 hours
-
Sulfonation: H₂SO₄ (fuming), 50°C, 4 hours
Products :
-
Nitration : 5-Ethynyl-4-nitro-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide (yield: 55%) .
-
Sulfonation : 5-Ethynyl-4-sulfo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide (yield: 48%) .
Regioselectivity :
The methyl group directs electrophiles to the para position, while the ethoxyphenethylamide group further stabilizes the intermediate arenium ion .
Amide Hydrolysis
The benzamide undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid .
Reaction Conditions :
-
Acidic : 6M HCl, reflux, 8 hours
-
Basic : 2M NaOH, 100°C, 6 hours
Products :
Mechanistic Pathway :
Base-mediated cleavage proceeds via nucleophilic attack of hydroxide at the carbonyl carbon, followed by elimination of the amine group .
Oxidation of the Ethoxyphenethyl Group
The benzylic position of the ethoxyphenethyl chain is susceptible to oxidation, forming a ketone derivative .
Reaction Conditions :
-
KMnO₄ (2 equiv), H₂O/AcOH (3:1), 60°C, 4 hours
Product :
N-[1-(4-Ethoxyphenyl)acetyl]-5-ethynyl-2-methylbenzamide (yield: 73%) .
Characterization :
Mechanistic and Synthetic Insights
-
Click Chemistry : The ethynyl group’s linear geometry facilitates efficient cycloaddition with minimal steric hindrance.
-
Electrophilic Substitution : Steric effects from the ethoxyphenethyl group reduce reactivity at the 3-position, favoring 4-substitution .
-
Amide Stability : Hydrolysis proceeds slower in acidic conditions due to protonation of the amine leaving group .
Scientific Research Applications
Medicinal Chemistry
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide has been investigated for its potential as a drug candidate due to its structural similarities to known pharmacophores. Its design is based on enhancing bioavailability and target specificity, which are critical factors in drug development.
Case Study: Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that it induces apoptosis in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
- Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and proliferation, particularly those related to apoptosis induction.
Cancer Research
The compound has shown promise in targeting specific types of cancers, particularly non-small cell lung cancer (NSCLC). Research indicates that it may inhibit pathways associated with tumor growth and metastasis.
- In Vitro Studies : Cell viability assays demonstrated that this compound significantly reduces the proliferation of NSCLC cells.
Neurological Disorders
There is emerging interest in exploring the compound's effects on neurological disorders due to its potential ability to cross the blood-brain barrier. Preliminary studies suggest it may have neuroprotective properties, warranting further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and safety profile. Modifications to the ethoxy and ethynyl groups could enhance its interaction with biological targets.
Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Ethoxy Group Variation | Alters solubility |
| Ethynyl Moiety Changes | Affects binding affinity |
Mechanism of Action
The mechanism of action of N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide can be compared with other similar compounds, such as:
N-[1-(4-Ethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide: This compound has a similar structure but includes an isoxazole ring instead of an ethynyl group.
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzoate: This compound has a similar structure but includes a benzoate group instead of a benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Biological Activity
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an ethoxyphenyl group, an ethynyl group, and a methylbenzamide moiety. Its synthesis typically involves multiple steps:
- Formation of the Ethoxyphenyl Group : Achieved through etherification reactions.
- Introduction of the Ethynyl Group : Commonly performed using Sonogashira coupling reactions.
- Formation of the Benzamide Group : Accomplished via amidation reactions.
This compound is believed to exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, modulating various biological pathways. The precise mechanism can vary based on the biological context and target involved.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival pathways .
Enzyme Inhibition
The compound may also demonstrate enzyme inhibition capabilities, which is a common feature among benzamide derivatives. For example, certain benzamides have been reported to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis essential for cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- In Vitro Studies : A study evaluating the structure-activity relationship (SAR) of various benzamide derivatives found that modifications to the phenyl ring significantly influenced their potency against non-small cell lung cancer (NSCLC) cells. The most effective compounds demonstrated IC50 values in the low micromolar range, indicating strong anticancer activity .
- Mechanistic Insights : Another investigation highlighted that certain derivatives could induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as survivin, thereby enhancing the efficacy of chemotherapeutic agents .
- Comparative Analysis : When compared to other related compounds, this compound exhibited unique properties due to its specific functional groups, which may confer distinct biological activities not seen in simpler analogs.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves coupling reactions between 4-ethoxyphenylethylamine and 5-ethynyl-2-methylbenzoyl chloride under inert conditions. Key steps include:
- Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous DMF at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Intermediate characterization :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and reaction completion .
- Mass spectrometry (MS) for molecular weight validation .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Key techniques :
- High-performance liquid chromatography (HPLC) : To assess purity (>95%) using a C18 column and UV detection at 254 nm .
- Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Elemental analysis : Validates empirical formula accuracy (±0.3% for C, H, N) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield using Design of Experiments (DoE)?
- Approach :
- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 mol% Pd/C for ethynyl group introduction) .
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 60°C in DMF with 1.2 mol% Pd/C yields >85%) .
- Scale-up validation : Continuous flow reactors improve reproducibility for gram-scale synthesis .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodology :
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assay) to distinguish direct vs. off-target effects .
- Purity validation : Contaminants (e.g., unreacted intermediates) may skew results; re-purify via preparative HPLC and retest .
- In silico docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina, then validate with mutagenesis studies .
Q. How does the ethynyl group influence reactivity in further derivatization?
- Reactivity profile :
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for SAR studies .
- Suzuki-Miyaura coupling : Ethynyl acts as a directing group for aryl boronic acid coupling, enabling diversification at the 5-position .
- Electronic effects : The electron-withdrawing ethynyl group enhances electrophilicity of the benzamide carbonyl, facilitating nucleophilic substitutions .
Data Contradiction Analysis
Q. How to address discrepancies in solubility measurements across solvent systems?
- Approach :
- Solvent screening : Use standardized shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm to separate undissolved particles .
- HPLC quantification : Compare supernatant concentrations; discrepancies may arise from aggregation or pH-dependent ionization .
Structure-Activity Relationship (SAR) Studies
Q. What functional groups are critical for modulating the compound’s biological activity?
- Key groups :
- 4-Ethoxyphenyl : Hydrophobic interactions with target binding pockets; ethoxy group’s size affects steric hindrance .
- 5-Ethynyl : Enhances metabolic stability by resisting cytochrome P450 oxidation .
- 2-Methyl : Reduces conformational flexibility, improving target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
